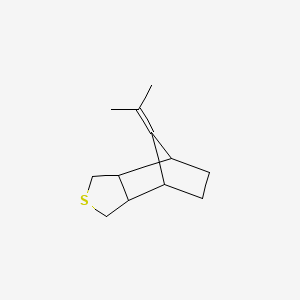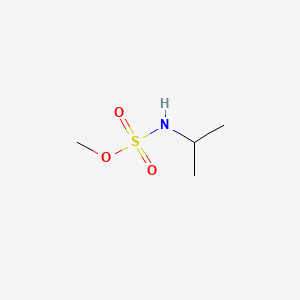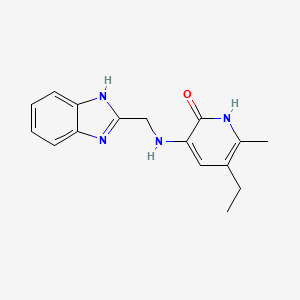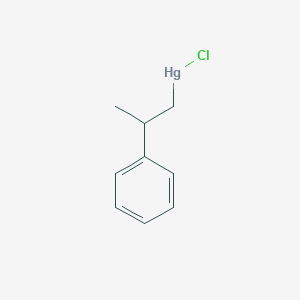
4,7-Methanobenzo(c)thiophene, octahydro-8-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is a complex organic compound with the molecular formula C12H18S. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives have been extensively studied due to their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzothiophene: Contains a fused benzene and thiophene ring.
Dibenzothiophene: Consists of two benzene rings fused to a thiophene ring.
Uniqueness
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is unique due to its specific structural features, which include the octahydro and methylethylidene groups
Propiedades
Número CAS |
51510-26-0 |
|---|---|
Fórmula molecular |
C12H18S |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
10-propan-2-ylidene-4-thiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H18S/c1-7(2)12-8-3-4-9(12)11-6-13-5-10(8)11/h8-11H,3-6H2,1-2H3 |
Clave InChI |
BDOXSAODBITTLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2CCC1C3C2CSC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)








